molecular formula C17H21NO6S2 B14388347 4-[6-(4-Formyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutyl formate CAS No. 89862-60-2

4-[6-(4-Formyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutyl formate

Cat. No.: B14388347
CAS No.: 89862-60-2
M. Wt: 399.5 g/mol
InChI Key: JYVVOHYKNZOZDZ-UHFFFAOYSA-N
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Description

4-[6-(4-Formyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutyl formate is a complex organic compound characterized by its unique structure, which includes a pyridine ring and multiple functional groups

Preparation Methods

The synthesis of 4-[6-(4-Formyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutyl formate involves multiple steps, typically starting with the preparation of the pyridine ring followed by the introduction of the formyloxybutylsulfanylcarbonyl and sulfanylbutyl formate groups. Common synthetic routes include:

Chemical Reactions Analysis

4-[6-(4-Formyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutyl formate undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium borohydride for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted pyridine derivatives.

Scientific Research Applications

4-[6-(4-Formyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutyl formate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[6-(4-Formyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutyl formate involves its interaction with molecular targets through various pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar compounds to 4-[6-(4-Formyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutyl formate include:

Compared to these compounds, this compound is unique due to its multiple functional groups and potential for diverse chemical reactions.

Properties

CAS No.

89862-60-2

Molecular Formula

C17H21NO6S2

Molecular Weight

399.5 g/mol

IUPAC Name

4-[6-(4-formyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutyl formate

InChI

InChI=1S/C17H21NO6S2/c19-12-23-8-1-3-10-25-16(21)14-6-5-7-15(18-14)17(22)26-11-4-2-9-24-13-20/h5-7,12-13H,1-4,8-11H2

InChI Key

JYVVOHYKNZOZDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=O)SCCCCOC=O)C(=O)SCCCCOC=O

Origin of Product

United States

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